molecular formula C17H16BrNO2S2 B2879602 (E)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2321352-78-5

(E)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2879602
CAS RN: 2321352-78-5
M. Wt: 410.34
InChI Key: KWQASEYQIPUIAS-FNORWQNLSA-N
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Description

(E)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H16BrNO2S2 and its molecular weight is 410.34. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related thiazolidinone derivatives often involves cyclocondensation reactions that yield compounds with potential for further chemical transformations. For instance, a method for forming 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors has been demonstrated, where cyclocondensation reactions play a crucial role in the formation of these compounds, showcasing the chemical versatility of thiazolidinone derivatives (Ninganayaka Mahesha et al., 2021). Additionally, reactions of thioxo-thiazolidines with methoxyphenylazide have led to a variety of products, demonstrating the reactivity of such compounds under different chemical conditions (M. T. Omar et al., 2000).

Biological Activities and Applications

Several studies have focused on the synthesis of thiazolidinone derivatives and their evaluation for various biological activities. For example, novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized and characterized, highlighting their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (M. Pişkin et al., 2020). This indicates the potential of thiazolidinone derivatives in the development of new therapeutic agents.

Additionally, novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones have been identified as potent antimicrobial agents, suggesting the utility of thiazolidinone frameworks in designing compounds with antimicrobial properties (K. Liaras et al., 2011).

Furthermore, bromophenol derivatives isolated from the red alga Rhodomela confervoides, including those with methoxy groups, have been studied, although they were found inactive against several human cancer cell lines and microorganisms. This underscores the importance of structural modifications to enhance biological activity (Jielu Zhao et al., 2004).

properties

IUPAC Name

(E)-1-[2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidin-3-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2S2/c1-21-15-6-4-12(11-14(15)18)17-19(8-10-23-17)16(20)7-5-13-3-2-9-22-13/h2-7,9,11,17H,8,10H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQASEYQIPUIAS-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)C(=O)C=CC3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2N(CCS2)C(=O)/C=C/C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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